

The Pharmacological Relevance of Budesonide Impurity C: A Technical Guide

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Compound of Interest

Compound Name: Budesonide impurity C

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Budesonide, a potent synthetic corticosteroid, is a cornerstone in the management of inflammatory conditions such as asthma and inflammatory bowel disease. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. This technical guide provides an in-depth examination of **Budesonide Impurity C**, a known process-related impurity. While direct pharmacological and toxicological data for **Budesonide Impurity C** are not extensively available in public literature, this document synthesizes the known chemical properties of the impurity, the well-established pharmacology of the parent compound Budesonide, and proposes a framework for evaluating its potential biological relevance. This guide serves as a resource for researchers and drug development professionals in understanding and addressing the potential impact of this impurity.

Introduction to Budesonide and Its Impurities

Budesonide exerts its therapeutic effects primarily through its high affinity for the glucocorticoid receptor (GR)[1][2]. Upon binding, the Budesonide-GR complex translocates to the nucleus, where it modulates the expression of genes involved in inflammation and immune responses[1][2]. The presence of impurities in the Budesonide drug substance can arise from the manufacturing process or degradation. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in pharmaceutical products to ensure their safety and quality[3].

Characterization of Budesonide Impurity C

Budesonide Impurity C, also known as D-Homo Budesonide, is identified as a process impurity in the synthesis of Budesonide[4][5][6]. Its chemical and physical properties are summarized in Table 1.

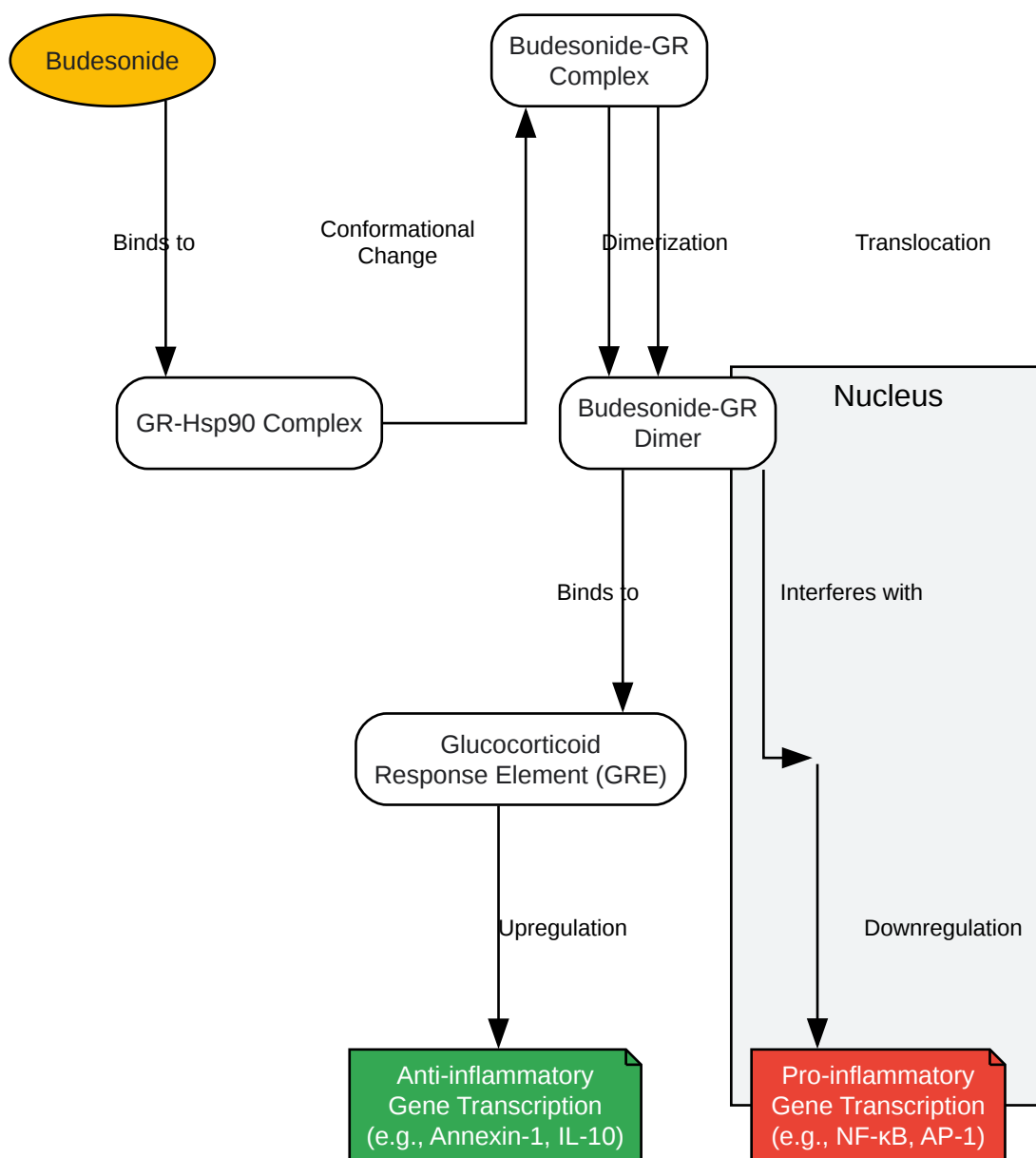
Property	Value	References
Chemical Name	16 α ,17-[(1RS)-Butylidenebis(oxy)]-11 β -hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione	[4][6][7][8][9][10]
Synonyms	D-Homobudesonide; Budesonide D-homo analog	[4][6]
CAS Number	1040085-99-1	[4][7][8][9][11]
Molecular Formula	C ₂₅ H ₃₄ O ₆	[7][8][9]
Molecular Weight	430.53 g/mol	[8]
Classification	Process Impurity	[5]

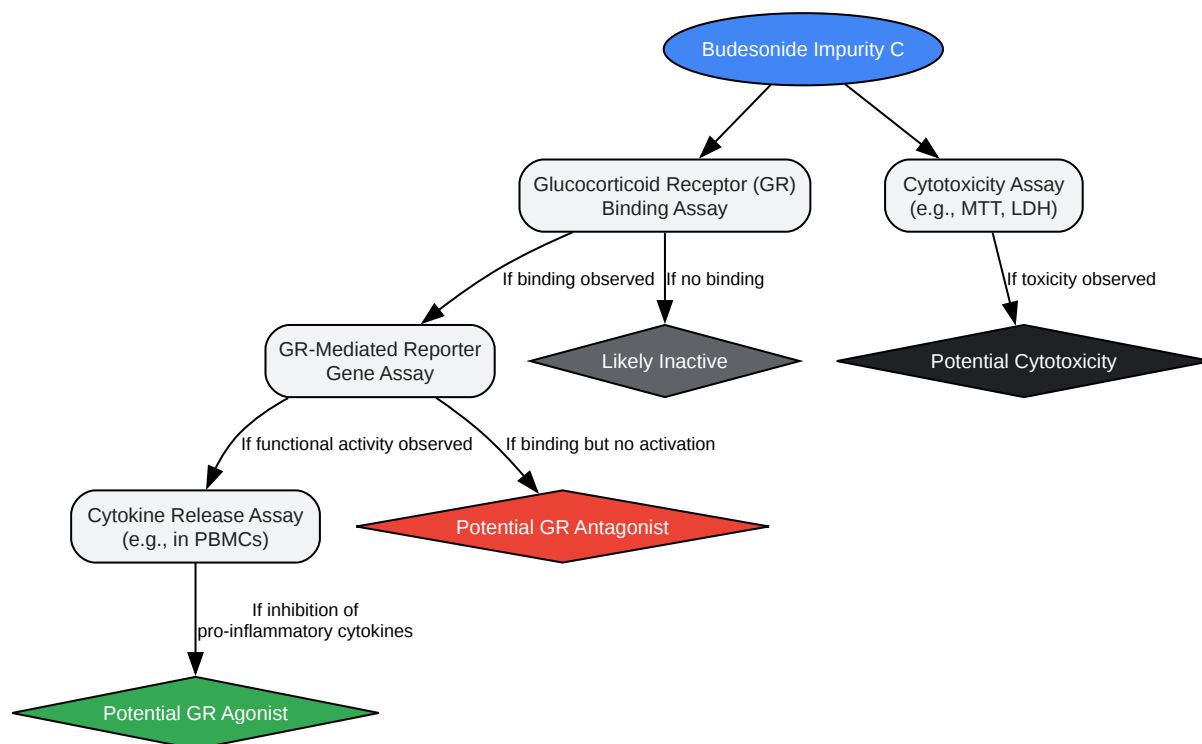
Inferred Pharmacological Profile Based on Budesonide

Given the structural similarity to Budesonide, it is plausible that **Budesonide Impurity C** could interact with the glucocorticoid receptor. The pharmacological actions of Budesonide are well-documented and provide a basis for hypothesizing the potential effects of Impurity C.

Mechanism of Action of Budesonide

Budesonide is a potent agonist of the glucocorticoid receptor[12][13][14]. The established signaling pathway for Budesonide is depicted below, which can serve as a model for investigating the activity of Impurity C.





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